Welcome to the BenchChem Online Store!
molecular formula C11H12N2OS B8307246 2-(2,6-Dimethylphenyl)thio-5-methyl-1,3,4-oxadiazole

2-(2,6-Dimethylphenyl)thio-5-methyl-1,3,4-oxadiazole

Cat. No. B8307246
M. Wt: 220.29 g/mol
InChI Key: MFWMUBFHGXZURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05670526

Procedure details

To an NaH slurry (0.15 g, 0.0037 mol, 60% in oil) in dry DMF (5 ml) under a N2 atmosphere was added 2,6-dimethylthiophenol (0.50 ml, 0.00374 mol). The mixture was stirred for 10 min at rt and cooled to 0° C. To the cooled solution was added dropwise via syringe a solution of 5-methyl-2-sulfinylmethyl-1,3,4-oxadiazole (77) (0.5 g, 0.0034 mol) in dry DMF (1.5 ml). The mixture was stirred for 1 h, water was added (15 ml) and the aqueous layer extracted with Et2O (4×20 ml). The combined extracts were washed with water (2×25 ml), saturated NaCl solution (1×25 ml), dried (MgSO4) and solvent removed in vacuo. Chromatography on silica gel using 1/2 ethyl acetate/hexanes gave 2-(2,6-dimethylphenyl)thio-5-methyl-1,3,4-oxadiazole (24) as a white solid (0.372 g, 46%, mp 53°-54° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
5-methyl-2-sulfinylmethyl-1,3,4-oxadiazole
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[SH:11].[CH3:12][C:13]1[O:17][C:16](C=S=O)=[N:15][N:14]=1.O>CN(C=O)C>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[S:11][C:16]1[O:17][C:13]([CH3:12])=[N:14][N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)S
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
5-methyl-2-sulfinylmethyl-1,3,4-oxadiazole
Quantity
0.5 g
Type
reactant
Smiles
CC1=NN=C(O1)C=S=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with Et2O (4×20 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×25 ml), saturated NaCl solution (1×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)SC=1OC(=NN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.372 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.